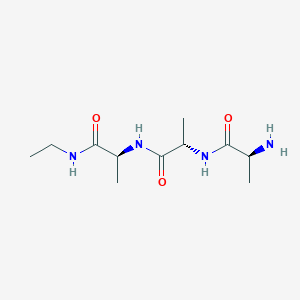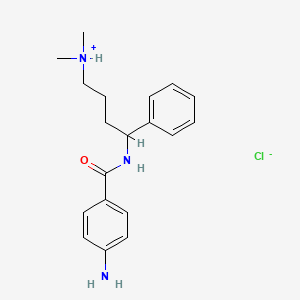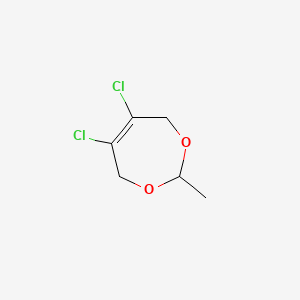
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine: is a heterocyclic compound characterized by a seven-membered ring containing two oxygen atoms and two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine typically involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with dichlorocarbene. This reaction results in the formation of products through addition to the double bond and insertion at the C-H bond, yielding cis- and trans-7,7-dichloro-2-methyl-3-oxabicyclo[4.1.0]heptane and 2-dichloromethyl-2-methyl-5,6-dihydro-2H-pyran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution with amines can produce amino derivatives.
科学研究应用
5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical and biological processes.
相似化合物的比较
2H-Pyran, 3,4-dihydro-: A structurally related compound with similar reactivity.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another heterocyclic compound with different functional groups but similar applications.
Uniqueness: 5,6-Dichloro-2-methyl-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of both chlorine atoms and a seven-membered ring containing oxygen atoms
属性
CAS 编号 |
80959-52-0 |
|---|---|
分子式 |
C6H8Cl2O2 |
分子量 |
183.03 g/mol |
IUPAC 名称 |
5,6-dichloro-2-methyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C6H8Cl2O2/c1-4-9-2-5(7)6(8)3-10-4/h4H,2-3H2,1H3 |
InChI 键 |
SHWHMOQJTVQADW-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(=C(CO1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


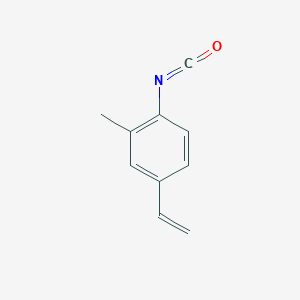
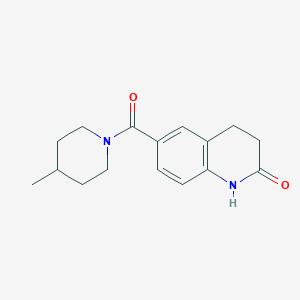
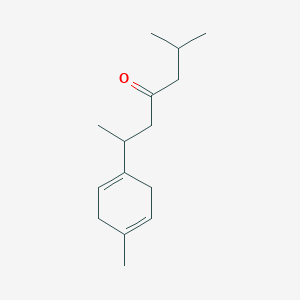
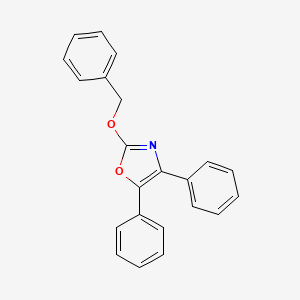
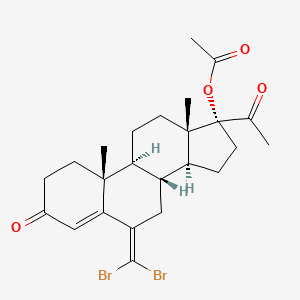
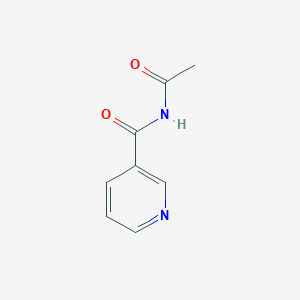

![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)

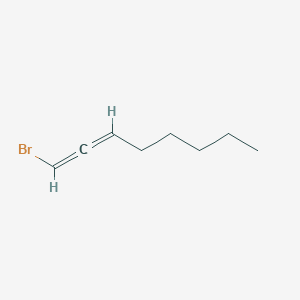
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
